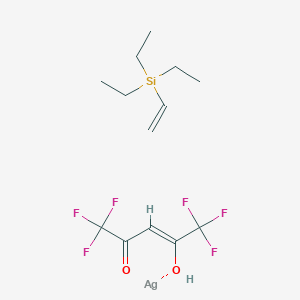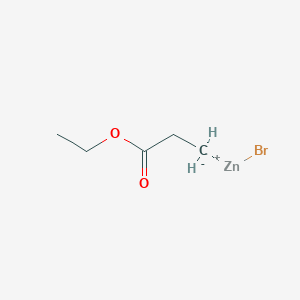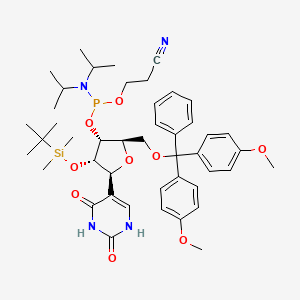
NEPICASTAT
Overview
Description
Nepicastat, also known by its chemical name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione, is a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). This enzyme catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in the sympathetic nervous system. This compound has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence .
Preparation Methods
The synthesis of Nepicastat involves several steps, starting with the preparation of the key intermediate, 5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like sodium hydride and ammonium chloride. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
Nepicastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine atoms, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: Nepicastat serves as a valuable tool in studying the role of dopamine beta-hydroxylase in biochemical pathways.
Biology: It is used to investigate the effects of norepinephrine reduction in animal models, providing insights into the sympathetic nervous system.
Medicine: Clinical trials have explored this compound’s efficacy in treating conditions like congestive heart failure, PTSD, and cocaine dependence. It has shown promise in reducing symptoms and improving outcomes in these conditions.
Industry: This compound’s role as a DBH inhibitor makes it a potential candidate for developing new therapeutic agents targeting the sympathetic nervous system .
Mechanism of Action
Nepicastat exerts its effects by inhibiting dopamine beta-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This reduction in norepinephrine levels leads to decreased sympathetic nervous system activity. The molecular targets of this compound include the DBH enzyme, and its inhibition results in altered neurotransmitter levels, which can modulate various physiological responses. The pathways involved include the catecholamine biosynthesis pathway, where this compound disrupts the production of norepinephrine .
Comparison with Similar Compounds
Nepicastat is unique among DBH inhibitors due to its high selectivity and potency. Similar compounds include:
Disulfiram: Another DBH inhibitor, but with broader effects and more side effects.
Etamicastat: A DBH inhibitor with similar applications but different pharmacokinetic properties.
Benzylhydrazine: A less selective DBH inhibitor with a different mechanism of action. This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its potential for treating central nervous system disorders
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine. Its ability to modulate the sympathetic nervous system through DBH inhibition opens up possibilities for treating various conditions associated with elevated norepinephrine levels.
Properties
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113900 | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-25-4 | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170151-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)

![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B1143005.png)

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)

